molecular formula C14H7F5NO2- B150569 Pentafluorobenzyl-4-aminobenzoate CAS No. 132766-40-6

Pentafluorobenzyl-4-aminobenzoate

Cat. No.: B150569
CAS No.: 132766-40-6
M. Wt: 316.2 g/mol
InChI Key: OGHDXQVJJLANML-UHFFFAOYSA-M
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Description

Pentafluorobenzyl-4-aminobenzoate is a synthetic aromatic ester derived from 4-aminobenzoic acid (PABA) and pentafluorobenzyl alcohol. Its structure features a pentafluorobenzyl group attached to the carboxylate moiety of PABA, conferring unique physicochemical properties. The pentafluorobenzyl substituent enhances electron-withdrawing characteristics, which can influence solubility, stability, and reactivity. This compound is primarily utilized in analytical chemistry as a derivatizing agent for enhancing the detectability of carboxylate-containing analytes in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) due to its strong electronegativity and volatility .

Properties

CAS No.

132766-40-6

Molecular Formula

C14H7F5NO2-

Molecular Weight

316.2 g/mol

IUPAC Name

2-benzyl-4-(difluoroamino)-3,5,6-trifluorobenzoate

InChI

InChI=1S/C14H8F5NO2/c15-10-8(6-7-4-2-1-3-5-7)9(14(21)22)11(16)12(17)13(10)20(18)19/h1-5H,6H2,(H,21,22)/p-1

InChI Key

OGHDXQVJJLANML-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)N(F)F)F)F)C(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=C(C(=C2F)N(F)F)F)F)C(=O)[O-]

Other CAS No.

132766-40-6

Synonyms

pentafluorobenzyl-4-aminobenzoate
pentafluorobenzyl-4-aminobenzoic acid
PFBAB

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pentafluorobenzyl-4-aminobenzoate belongs to a broader class of benzyl-substituted aromatic amines and esters. Below is a comparative analysis with structurally or functionally analogous compounds, supported by research findings and physicochemical data.

Structural and Functional Analogues

2.1.1 4-Aminobenzoic Acid (PABA)
  • Structure : Lacks the pentafluorobenzyl group; contains a free carboxylic acid.
  • Properties: Higher water solubility due to the polar carboxylic acid group. Lower thermal stability compared to its ester derivatives. Limited utility in GC due to poor volatility.
  • Applications : Precursor in folate synthesis, UV-absorbing agent in sunscreens.
2.1.2 4-Nitrobenzylamine
  • Structure: Features a nitro group (-NO₂) instead of the this compound group.
  • Properties :
    • Strong electron-withdrawing nitro group enhances reactivity in nucleophilic substitutions.
    • Reduced stability under reducing conditions (nitro groups are prone to reduction).
  • Applications : Intermediate in explosive and dye synthesis.
2.1.3 4-Aminobenzamide
  • Structure : Replaces the ester group with an amide (-CONH₂).
  • Properties :
    • Higher polarity and hydrogen-bonding capacity.
    • Lower volatility, making it unsuitable for GC derivatization.
  • Applications : Poly(ADP-ribose) polymerase (PARP) inhibitor in cancer research.
2.1.4 Pentafluorobenzyl Alcohol Derivatives
  • Examples : Pentafluorobenzyl chloroformate, pentafluorobenzyl bromide.
  • Properties: Greater electrophilicity compared to non-fluorinated benzyl derivatives. Enhanced stability in acidic/basic conditions due to fluorine’s inductive effect.
  • Applications: Derivatization agents for amines and phenols in LC-MS.

Physicochemical and Functional Comparison

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) Key Applications
This compound ~307.1 Low in water; soluble in organic solvents ~120–125 (estimated) GC/LC-MS derivatization
4-Aminobenzoic Acid 137.1 High in water 187–189 Sunscreens, pharmaceuticals
4-Nitrobenzylamine 152.1 Moderate in ethanol 89–91 Explosive intermediates
4-Aminobenzamide 136.1 Moderate in DMSO 160–162 PARP inhibition, cancer research

Research Findings

  • Electron-Withdrawing Effects: The pentafluorobenzyl group in this compound significantly lowers the electron density of the aromatic ring compared to non-fluorinated analogues (e.g., benzyl-4-aminobenzoate), improving its derivatization efficiency for carboxylates in mass spectrometry .
  • Thermal Stability : Fluorinated derivatives exhibit superior thermal stability compared to nitro- or chloro-substituted analogues, reducing decomposition risks during GC analysis.

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance carboxylate solubility and reaction kinetics.

  • Base Selection : Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the carboxylic acid while minimizing amine alkylation.

  • Molar Ratios : A 1:1.2 molar ratio of 4-aminobenzoic acid to PFB-Br ensures complete conversion, with excess PFB-Br driving the equilibrium.

  • Temperature and Time : Reactions proceed at 60–80°C for 12–24 hours, monitored by thin-layer chromatography (TLC) for completion.

Example Procedure

  • Dissolve 4-aminobenzoic acid (10 mmol, 1.37 g) in 20 mL DMF.

  • Add K₂CO₃ (12 mmol, 1.66 g) and stir at room temperature for 30 minutes.

  • Introduce PFB-Br (12 mmol, 2.94 g) dropwise and heat to 70°C for 18 hours.

  • Quench with ice water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify via recrystallization (ethanol/water) to yield white crystals (85–90% yield).

Challenges : Competing alkylation of the aromatic amine is mitigated by maintaining a mildly basic pH (pH 8–9) and using sterically hindered bases like K₂CO₃.

Acid Chloride Intermediate Method

This two-step approach converts 4-aminobenzoic acid to its acid chloride before esterification with pentafluorobenzyl alcohol (PFB-OH).

Step 1: Synthesis of 4-Aminobenzoyl Chloride

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM).

  • Conditions : Reflux at 40–50°C for 4–6 hours under nitrogen. Excess SOCl₂ is removed by distillation.

Step 2: Esterification with PFB-OH

  • Coupling Base : Triethylamine (TEA) or pyridine neutralizes HCl, facilitating nucleophilic acyl substitution.

  • Solvent : DCM or tetrahydrofuran (THF) at 0–5°C to suppress side reactions.

Example Procedure

  • Add PFB-OH (10 mmol, 1.82 g) and TEA (12 mmol, 1.67 mL) to 4-aminobenzoyl chloride (10 mmol) in 15 mL THF.

  • Stir at 0°C for 2 hours, then warm to room temperature overnight.

  • Filter to remove TEA·HCl, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 75–80% after purification.

Advantages : Avoids direct handling of PFB-Br, which is moisture-sensitive. However, PFB-OH’s limited commercial availability makes this method less practical.

Phase-Transfer Catalyzed Synthesis

A biphasic system leverages phase-transfer catalysts (PTCs) to enhance interfacial reactivity between aqueous 4-aminobenzoate and organic PFB-Br.

Key Parameters

  • Catalyst : Tetrabutylammonium bromide (TBAB) or polymer-bound phosphonium salts shuttle carboxylate ions into the organic phase.

  • Solvents : Toluene (organic) and 10% NaOH (aqueous).

  • Temperature : 60–70°C for 6–8 hours.

Example Procedure

  • Dissolve 4-aminobenzoic acid (10 mmol) in 20 mL 10% NaOH.

  • Add PFB-Br (12 mmol) and TBAB (0.5 mmol) in 30 mL toluene.

  • Reflux with vigorous stirring for 8 hours.

  • Separate the organic layer, wash with brine, dry, and concentrate to isolate the crude product (90–95% yield).

Benefits : High yields, minimal side reactions, and scalability for industrial applications.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Direct Alkylation85–9018–24 hSimple, one-pot procedureCompeting amine alkylation
Acid Chloride Intermediate75–806–8 hHigh purityRequires PFB-OH, multi-step synthesis
Phase-Transfer Catalysis90–956–8 hScalable, efficientRequires specialized catalysts

Mechanistic Insights and Side Reactions

Competing Amine Alkylation

The aromatic amine in 4-aminobenzoic acid may react with PFB-Br under basic conditions, forming N-pentafluorobenzyl-4-aminobenzoate. To suppress this:

  • Use weaker bases (e.g., NaHCO₃ instead of NaOH).

  • Protect the amine with acetyl groups prior to esterification, followed by deprotection with aqueous HCl.

Solvent Effects

  • DMF vs. DMSO : DMF offers higher carboxylate solubility but may degrade at elevated temperatures, whereas DMSO stabilizes intermediates but complicates purification.

Industrial and Analytical Applications

Pentafluorobenzyl-4-aminobenzoate’s electron-deficient aromatic ring enhances detection sensitivity in gas chromatography-electron capture detection (GC-ECD) . It derivatives carboxylic acids and amines for trace analysis in environmental and biological samples .

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